molecular formula C13H9BrClNO2S B1622129 4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide CAS No. 4655-44-1

4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide

Cat. No.: B1622129
CAS No.: 4655-44-1
M. Wt: 358.64 g/mol
InChI Key: CFRCKJJVYIMSFW-UHFFFAOYSA-N
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Description

4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide is a chemical compound known for its applications in organic synthesis and various industrial processes. This compound is characterized by the presence of a bromobenzene sulfonyl group and a benzenecarboximidoyl chloride group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with benzenecarboximidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of large-scale reactors and precise control of temperature and pressure to maintain the integrity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides and benzenecarboximidoyl derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as the protection of amines in peptide synthesis.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide involves its reactivity with nucleophiles, leading to the formation of sulfonamide and carboximidoyl derivatives. These reactions are facilitated by the electrophilic nature of the sulfonyl chloride and carboximidoyl chloride groups, which readily react with nucleophiles to form stable products .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzenesulfonyl chloride
  • 4-Methoxybenzenesulfonyl chloride
  • 4-Nitrobenzenesulfonyl chloride
  • 4-Fluorobenzenesulfonyl chloride

Uniqueness

4-Bromo-N-(chloro-phenyl-methylene)-benzenesulfonamide is unique due to the presence of both bromobenzene and benzenecarboximidoyl groups, which provide distinct reactivity patterns compared to other sulfonyl chlorides. This dual functionality allows for a broader range of chemical transformations and applications .

Properties

CAS No.

4655-44-1

Molecular Formula

C13H9BrClNO2S

Molecular Weight

358.64 g/mol

IUPAC Name

N-(4-bromophenyl)sulfonylbenzenecarboximidoyl chloride

InChI

InChI=1S/C13H9BrClNO2S/c14-11-6-8-12(9-7-11)19(17,18)16-13(15)10-4-2-1-3-5-10/h1-9H

InChI Key

CFRCKJJVYIMSFW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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